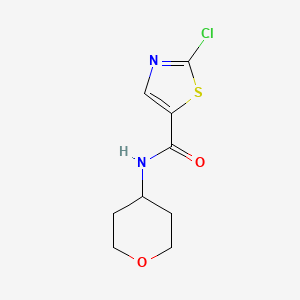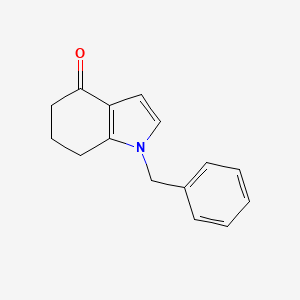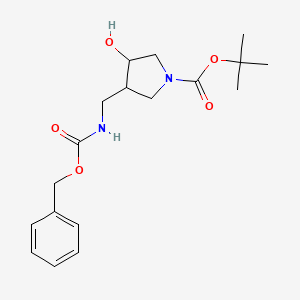
1-Nitro-4-(2-nitrovinyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Nitro-4-(2-nitrovinyl)benzene is an organic compound characterized by the presence of nitro groups and a vinyl group attached to a benzene ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Nitro-4-(2-nitrovinyl)benzene can be synthesized through a multi-step process involving nitration and subsequent vinylation of benzene derivatives. The nitration typically involves the use of concentrated nitric acid and sulfuric acid as catalysts. The vinylation step can be achieved through the reaction of the nitrobenzene derivative with acetylene in the presence of a suitable catalyst such as palladium.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure reactors and advanced catalytic systems can enhance yield and selectivity.
Chemical Reactions Analysis
Types of Reactions: 1-Nitro-4-(2-nitrovinyl)benzene undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a metal catalyst.
Substitution: The vinyl group can participate in electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Halogens or other electrophiles in the presence of Lewis acids.
Major Products:
Oxidation: Formation of nitroso compounds.
Reduction: Formation of amines.
Substitution: Formation of halogenated or other substituted derivatives.
Scientific Research Applications
1-Nitro-4-(2-nitrovinyl)benzene has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Nitro-4-(2-nitrovinyl)benzene involves its interaction with molecular targets through its nitro and vinyl groups. These functional groups can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The pathways involved may include electron transfer, nucleophilic attack, and radical formation.
Comparison with Similar Compounds
- 1-Nitro-2-(2-nitro-vinyl)-benzene
- 1-Nitro-3-(2-nitro-vinyl)-benzene
- 1-Nitro-4-(2-nitro-ethyl)-benzene
Comparison: 1-Nitro-4-(2-nitrovinyl)benzene is unique due to the specific positioning of the nitro and vinyl groups on the benzene ring, which influences its reactivity and interaction with other molecules. Compared to its isomers, it may exhibit different chemical and biological properties, making it a valuable compound for targeted applications.
Properties
Molecular Formula |
C8H6N2O4 |
|---|---|
Molecular Weight |
194.14 g/mol |
IUPAC Name |
1-nitro-4-(2-nitroethenyl)benzene |
InChI |
InChI=1S/C8H6N2O4/c11-9(12)6-5-7-1-3-8(4-2-7)10(13)14/h1-6H |
InChI Key |
HABXLWPUIWFTNM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=C[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



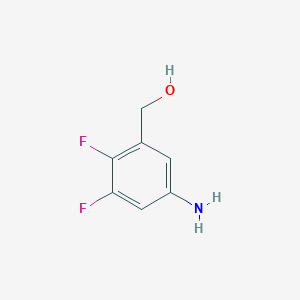
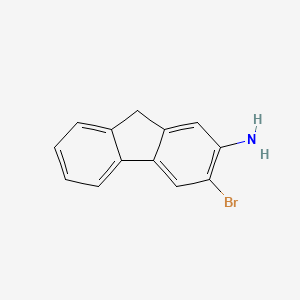


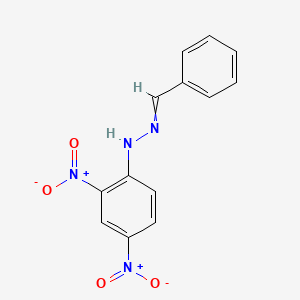
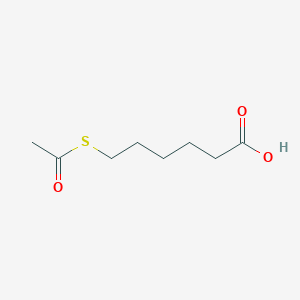
![9-Bromo-8-methoxy-6,6-dimethyl-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile](/img/structure/B8809648.png)
![4-Chloro-7-methyl-N-propyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B8809665.png)
![tert-Butyl [(1S,2R)-1-Benzyl-2-hydroxy-3-(isobutylamino)propyl]carbamate](/img/structure/B8809668.png)
